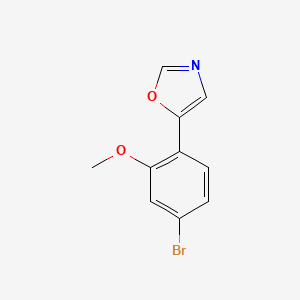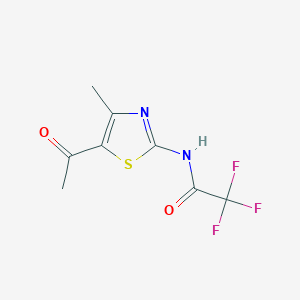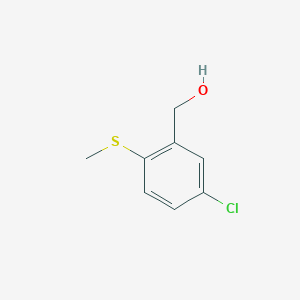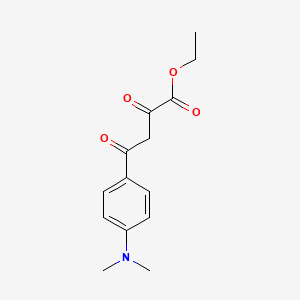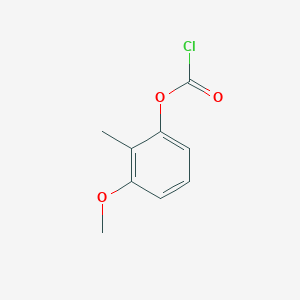
6-(Propylamino)pyridine-3-boronic acid
描述
6-(Propylamino)pyridine-3-boronic acid, also known as PAPB, is an organic compound that has a wide range of applications in scientific research. PAPB is a boronic acid that is composed of a pyridine ring, an amine group, and a boron atom, and it is widely used in organic synthesis. It is a versatile compound that can be used to synthesize a variety of other organic compounds, and its versatile nature makes it a useful tool for researchers. PAPB has also been found to have a range of biochemical and physiological effects, making it a useful tool in the study of biological systems.
科学研究应用
6-(Propylamino)pyridine-3-boronic acid has a variety of applications in scientific research. It is used in organic synthesis to synthesize a variety of other organic compounds, such as amines, alcohols, and aldehydes. This compound is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals and other agricultural products. This compound is also used in the synthesis of materials for medical devices, such as pacemakers and stents.
作用机制
The mechanism of action of 6-(Propylamino)pyridine-3-boronic acid is not fully understood. However, it is believed that the boron atom in the compound acts as a Lewis acid, allowing it to react with other molecules and form new compounds. The amine group in the compound is also believed to play a role in the reaction, as it can act as a nucleophile and react with other molecules.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
6-(Propylamino)pyridine-3-boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective option for researchers. It is also a versatile compound, as it can be used to synthesize a variety of other organic compounds. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory conditions.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively reactive compound, and it is sensitive to heat and light. Additionally, it can be toxic if not handled properly. Therefore, it is important to take appropriate safety precautions when handling this compound in the laboratory.
未来方向
The use of 6-(Propylamino)pyridine-3-boronic acid in scientific research is still in its early stages, and there is potential for further exploration. One potential future direction for this compound is the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of materials for medical devices, such as pacemakers and stents. Finally, this compound could be explored as a potential therapeutic agent, as it has been found to have a range of biochemical and physiological effects.
合成方法
6-(Propylamino)pyridine-3-boronic acid can be synthesized through several different methods. The most common method is by reacting pyridine-3-boronic acid with propylamine. This reaction can be done in an aqueous solution at room temperature, and the yield of the reaction is usually high. Another method of synthesis is by reacting pyridine-3-boronic acid with propyl bromide, which yields this compound in high yield. Other methods of synthesis include the use of catalysts such as palladium or copper, as well as the use of microwave-assisted synthesis.
属性
IUPAC Name |
[6-(propylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h3-4,6,12-13H,2,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYTNWREGXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249953 | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311165-59-9 | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311165-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



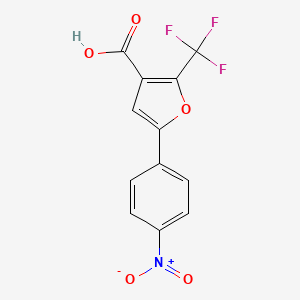



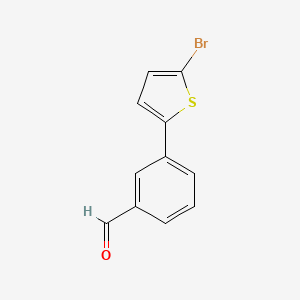
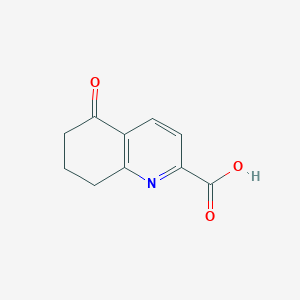
![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

